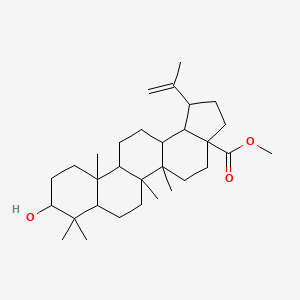
Methyl betulinate
描述
Methyl betulinate is the methyl ester of betulinic acid, a pentacyclic lupane terpene . It has been isolated from various tree species, including birch . It has been reported to exhibit a wide range of biological activities .
Synthesis Analysis
Methyl betulinate can be prepared by alkylation with methyl iodide or trimethylsilyldiazomethane in good yield . Another effective method for the preparation of methyl betulinate is the reaction of betulinic acid with diazomethane in diethyl ether .Molecular Structure Analysis
Methyl betulinate has a molecular formula of C31H50O3 . It has an average mass of 470.727 Da and a monoisotopic mass of 470.376007 Da .Chemical Reactions Analysis
The paper presents the results on the one-pot pyridine quaternization using betulinic 28-O-methyl ester and Tempo+Br 3-cation followed by reduction of the resulting salt to 1,2,5,6-tetrahydropyridine derivative .Physical And Chemical Properties Analysis
Methyl betulinate has a molecular formula of C31H50O3 . It has an average mass of 470.727 Da and a monoisotopic mass of 470.376007 Da .科学研究应用
Antibacterial and Antifungal Properties
“Methyl betulinate” and its derivatives have been found to exhibit antibacterial and antifungal properties . For instance, the derivatives 2 and 3 are active against S. aureus at the minimum inhibitory concentration (MIC) of 4 μg/mL and 16 μg/mL, respectively .
Synthesis of N-Heterocyclic Compounds
“Methyl betulinate” is used in the synthesis of N-heterocyclic compounds , which are a large class of organic molecules. Many of these compounds are biologically active substances and are widely applied in medicine .
Membrane-Active Substances
N-heterocyclic compounds, including those synthesized from “Methyl betulinate”, can act as membrane-active substances exhibiting antitumor and antimicrobial properties .
Selective Action on Tumor Cells or Microorganisms
The synthesis of compounds that selectively act upon tumor cells or microorganisms is of significant interest. “Methyl betulinate” is used in the creation of molecules that can cause a general loss of structural organization and integrity of the cytoplasmic membrane in bacteria .
Binding to Nucleic Acids and Cleaving Them
“Methyl betulinate” is used in the synthesis of compounds that have the ability to selectively bind to nucleic acids and cleave them .
Accumulation in the Mitochondria of Tumor Cells
“Methyl betulinate” is used in the synthesis of compounds that can accumulate in the mitochondria of tumor cells and cause their death by cell apoptosis .
Synthesis of BA‒cisplatin Complexes
“Methyl betulinate” is used in the synthesis of BA‒cisplatin complexes, which have been assessed for their cytotoxicity and selectivity against different tumor cell lines .
Protection of Primary Alcohol of BA
“Methyl betulinate” is used in the protection of the primary alcohol of BA by esterification into a THP ether .
未来方向
属性
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZIMRUZBOZIBC-JVRMVBBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl betulinate | |
CAS RN |
2259-06-5 | |
| Record name | Methyl betulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Methyl Betulinate?
A1: Methyl Betulinate demonstrates promising cytotoxic activity against various cancer cell lines. Notably, it exhibits significant growth inhibition of nonsmall cell lung cancer cells (A549 cells) []. Research also suggests potential antibacterial and antifungal properties for Methyl Betulinate derivatives [].
Q2: What is the chemical structure and formula of Methyl Betulinate?
A2: While the provided abstracts do not explicitly detail the structural characterization data, Methyl Betulinate is a naturally occurring pentacyclic triterpenoid. Its molecular formula is C31H50O3, and its molecular weight is 470.73 g/mol. More detailed structural information can be obtained from chemical databases or other research publications focusing on its structural elucidation.
Q3: From which plant sources has Methyl Betulinate been isolated?
A3: Methyl Betulinate has been identified in various plant species. The provided research articles report its isolation from the leaves of Arbutus pavarii [], the seeds of Ziziphus jujuba var. spinosa [], and the fruits of Melaleuca quinquenervia []. This suggests a potentially wide distribution of this compound in the plant kingdom.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of Methyl Betulinate and its derivatives?
A4: Yes, at least one study explored the SAR of Methyl Betulinate. Researchers synthesized N-Heterocyclic analogues of Methyl Betulinate and evaluated their antibacterial and antifungal properties []. This research provides valuable insights into how structural modifications can influence the biological activity of Methyl Betulinate derivatives.
Q5: Have any specific molecular targets for Methyl Betulinate's cytotoxic activity been identified?
A5: The provided abstracts do not mention specific molecular targets for Methyl Betulinate. Further research is needed to elucidate the precise mechanisms underlying its cytotoxic effects, including identifying potential target proteins or pathways.
Q6: What analytical techniques have been employed to identify and quantify Methyl Betulinate in plant extracts?
A6: While not explicitly stated, it's highly likely that researchers employed a combination of chromatographic techniques, such as silica gel column chromatography, ODS column chromatography, and potentially High-Performance Liquid Chromatography (HPLC), to isolate and purify Methyl Betulinate [, , , ]. Structural confirmation likely involved spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)
![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1675378.png)
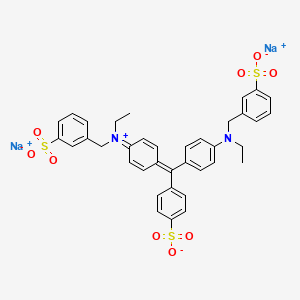
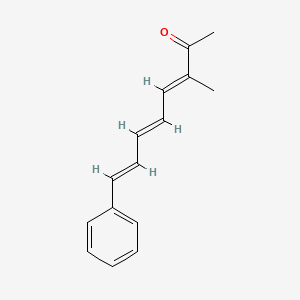

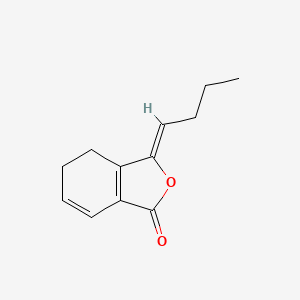
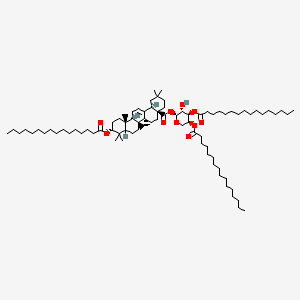

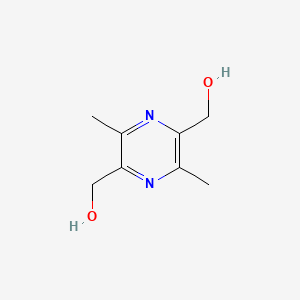

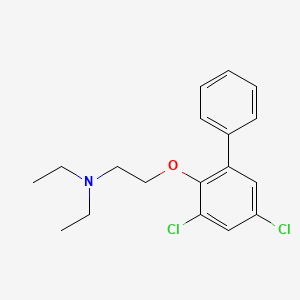
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)